N-(3-methylbutyl)-4-[(phenylsulfanyl)methyl]benzamide
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Overview
Description
N-(3-methylbutyl)-4-[(phenylsulfanyl)methyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is substituted with a phenylsulfanyl group and a 3-methylbutyl group. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-4-[(phenylsulfanyl)methyl]benzamide typically involves the reaction of 4-[(phenylsulfanyl)methyl]benzoic acid with 3-methylbutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-4-[(phenylsulfanyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-methylbutyl)-4-[(phenylsulfanyl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-4-[(phenylsulfanyl)methyl]benzamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the benzamide core can bind to various receptors or enzymes, affecting their function and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(phenylsulfanyl)methyl]benzamide: Similar structure but lacks the 3-methylbutyl group.
N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]acetamide: Contains an indole ring and a phenylsulfonyl group, making it structurally different but functionally similar.
Uniqueness
N-(3-methylbutyl)-4-[(phenylsulfanyl)methyl]benzamide is unique due to the presence of both the phenylsulfanyl and 3-methylbutyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-(3-methylbutyl)-4-(phenylsulfanylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-15(2)12-13-20-19(21)17-10-8-16(9-11-17)14-22-18-6-4-3-5-7-18/h3-11,15H,12-14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZPNIVMUFHKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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